[1-(5-Fluoro-2-methylbenzyl)-1H-1,2,3-triazol-4-yl]acetic acid
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Overview
Description
[1-(5-Fluoro-2-methylbenzyl)-1H-1,2,3-triazol-4-yl]acetic acid: is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluoro-substituted benzyl group and a triazole ring attached to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Fluoro-2-methylbenzyl)-1H-1,2,3-triazol-4-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 5-fluoro-2-methylbenzyl azide and propargyl acetic acid are used as starting materials. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Substitution Reaction: The fluoro-substituted benzyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of 5-fluoro-2-methylbenzyl chloride with sodium azide to form the corresponding azide, which then undergoes cycloaddition with the alkyne.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazole ring or the fluoro-substituted benzyl group, resulting in the formation of various reduced products.
Substitution: The fluoro group on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Reduced triazole derivatives, de-fluorinated benzyl compounds.
Substitution: Amino or thiol-substituted benzyl derivatives.
Scientific Research Applications
[1-(5-Fluoro-2-methylbenzyl)-1H-1,2,3-triazol-4-yl]acetic acid: has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including other triazole derivatives and heterocyclic compounds.
Mechanism of Action
The mechanism of action of [1-(5-Fluoro-2-methylbenzyl)-1H-1,2,3-triazol-4-yl]acetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can act as a ligand for various receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The triazole ring can intercalate into DNA, disrupting its structure and function, which is particularly relevant in anticancer research.
Comparison with Similar Compounds
[1-(5-Fluoro-2-methylbenzyl)-1H-1,2,3-triazol-4-yl]acetic acid: can be compared with other triazole derivatives:
[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]acetic acid: Similar structure but with a chlorine substituent instead of fluorine, which affects its reactivity and biological activity.
[1-(3-Methylbenzyl)-1H-1,2,3-triazol-4-yl]acetic acid: Lacks the fluoro group, resulting in different chemical properties and applications.
[1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-yl]acetic acid: Contains two fluorine atoms, leading to enhanced electron-withdrawing effects and altered reactivity.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-[(5-fluoro-2-methylphenyl)methyl]triazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-8-2-3-10(13)4-9(8)6-16-7-11(14-15-16)5-12(17)18/h2-4,7H,5-6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSWWEVAAQRYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2C=C(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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